

Unraveling the Homologs of the DnaJ Homolog Subfamily B Member 19 (DNAJB19)

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Compound of Interest

Compound Name: *D-JBD19*

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The protein designated "**D-JBD19**," presumed to be an alternative nomenclature for DnaJ homolog subfamily B member 19 (DNAJB19), represents a largely uncharacterized member of the DnaJ (Hsp40) protein family. Extensive searches across major bioinformatics databases, including NCBI, Ensembl, and UniProt, did not yield a specific, well-annotated entry for DNAJB19. This suggests that it is either a predicted protein with limited experimental validation or a member of a less-studied branch of the DnaJ family.

This guide provides a comprehensive overview of the known homologs, functional characteristics, and potential signaling pathway involvement of the broader DNAJB protein subfamily. By examining well-characterized members of this family, we can infer the likely functions and interactions of DNAJB19, providing a valuable framework for future research and therapeutic targeting.

Introduction to the DnaJ (Hsp40) Protein Family

The DnaJ/Hsp40 family of proteins are essential co-chaperones of the Hsp70 chaperone system, playing a critical role in protein homeostasis. They are characterized by the presence of a conserved J-domain, which is responsible for stimulating the ATPase activity of Hsp70, thereby enabling the binding of Hsp70 to substrate proteins. The DnaJ family is diverse and is sub-classified into types A, B, and C based on their domain architecture. The DNAJB subfamily

(Type B) is characterized by the presence of a J-domain and a C-terminal domain that is rich in glycine and phenylalanine (G/F region), but they lack the zinc-finger domain found in Type A members.

Homologs of the DNAJB Subfamily

Given the lack of specific data for DNAJB19, we present a summary of orthologs and paralogs for representative and well-studied members of the human DNAJB subfamily. This data provides a foundation for identifying potential functional analogs of DNAJB19 in other species and for understanding the evolutionary relationships within this protein family.

Orthologs

Orthologs are genes in different species that evolved from a common ancestral gene by speciation. They are likely to retain a similar function. The following table summarizes key orthologs of prominent human DNAJB proteins in common model organisms.

Human Protein	Mouse Ortholog	Zebrafish Ortholog	Fruit Fly Ortholog	Yeast Ortholog
DNAJB1	Dnajb1	dnajb1a	Droj2	YDJ1
DNAJB2	Dnajb2	dnajb2a	-	-
DNAJB6	Dnajb6	dnajb6a	-	SIS1
DNAJB8	Dnajb8	dnajb8	-	-

Paralogs

Paralogs are genes related by duplication within a genome. They often evolve new, though related, functions. The human genome contains several DNAJB paralogs, indicating a functional diversification of this subfamily.

Human Protein	Known Human Paralogs
DNAJB1	DNAJB2, DNAJB4, DNAJB5
DNAJB6	DNAJB7, DNAJB8

Functional Roles and Cellular Localization

Members of the DNAJB subfamily are involved in a wide array of cellular processes, primarily through their interaction with Hsp70. Their functions are often dictated by their specific subcellular localization and the client proteins they recognize.

Protein	Primary Cellular Localization	Key Functions
DNAJB1	Cytoplasm, Nucleus	Stress response, protein folding, prevention of protein aggregation.
DNAJB2	Cytoplasm, Endoplasmic Reticulum	Protein degradation (ER-associated degradation), neuroprotection.
DNAJB6	Cytoplasm, Nucleus	Prevention of aggregation of polyglutamine-containing proteins, implicated in neurodegenerative diseases.
DNAJB8	Cytoplasm	Suppression of protein aggregation, particularly of polyglutamine proteins.

Experimental Protocols for Studying DNAJB Homologs

To facilitate further research into DNAJB19 and its homologs, this section outlines key experimental methodologies commonly used to characterize DnaJ proteins.

Identification of Homologs

Methodology: Bioinformatic Homology Search

- Sequence Retrieval: Obtain the predicted amino acid sequence of human DNAJB19 from a database such as NCBI RefSeq or Ensembl.

- **BLASTp Search:** Perform a protein-protein BLAST (BLASTp) search against the non-redundant protein sequences (nr) database at NCBI.
- **Ortholog and Paralog Databases:** Utilize specialized databases such as HomoloGene, OrthoDB, and Ensembl Compara to identify curated orthologous and paralogous relationships.
- **Phylogenetic Analysis:** Construct a phylogenetic tree using multiple sequence alignment (e.g., with Clustal Omega) and a tree-building method (e.g., Neighbor-Joining or Maximum Likelihood in MEGA or PhyML) to visualize evolutionary relationships.

Determination of Protein-Protein Interactions

Methodology: Co-immunoprecipitation (Co-IP) and Mass Spectrometry

- **Cell Lysis:** Lyse cells expressing the DNAJB protein of interest under non-denaturing conditions.
- **Immunoprecipitation:** Incubate the cell lysate with an antibody specific to the DNAJB protein (or a tag fused to it) to pull down the protein and its interacting partners.
- **Elution:** Elute the protein complexes from the antibody.
- **SDS-PAGE and Mass Spectrometry:** Separate the protein complexes by SDS-PAGE and identify the interacting partners by mass spectrometry (e.g., LC-MS/MS).

Functional Assays

Methodology: In Vitro Chaperone Activity Assay

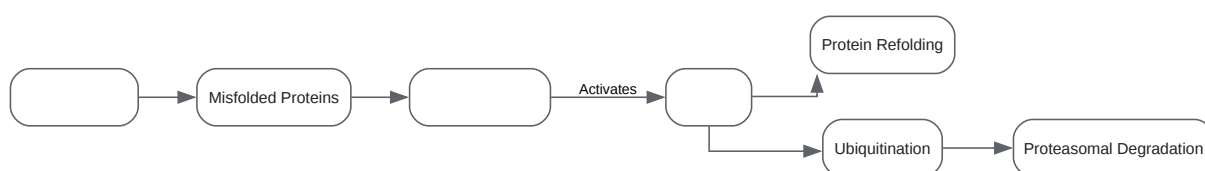
- **Protein Purification:** Purify the recombinant DNAJB protein, Hsp70, and a model substrate protein (e.g., thermally denatured luciferase).
- **Refolding Reaction:** Mix the denatured substrate with the DNAJB protein, Hsp70, and ATP.
- **Activity Measurement:** Measure the refolding of the substrate over time by assessing the recovery of its biological activity (e.g., luciferase activity).

Signaling Pathways and Logical Relationships

While specific signaling pathways involving DNAJB19 are unknown, members of the DNAJB family are known to intersect with several key cellular signaling networks, primarily by regulating the stability and function of signaling proteins.

Protein Quality Control and Stress Response Pathways

DNAJB proteins are integral components of the cellular protein quality control system. Under conditions of cellular stress (e.g., heat shock, oxidative stress), they work in concert with Hsp70 to refold denatured proteins or target them for degradation via the ubiquitin-proteasome system.

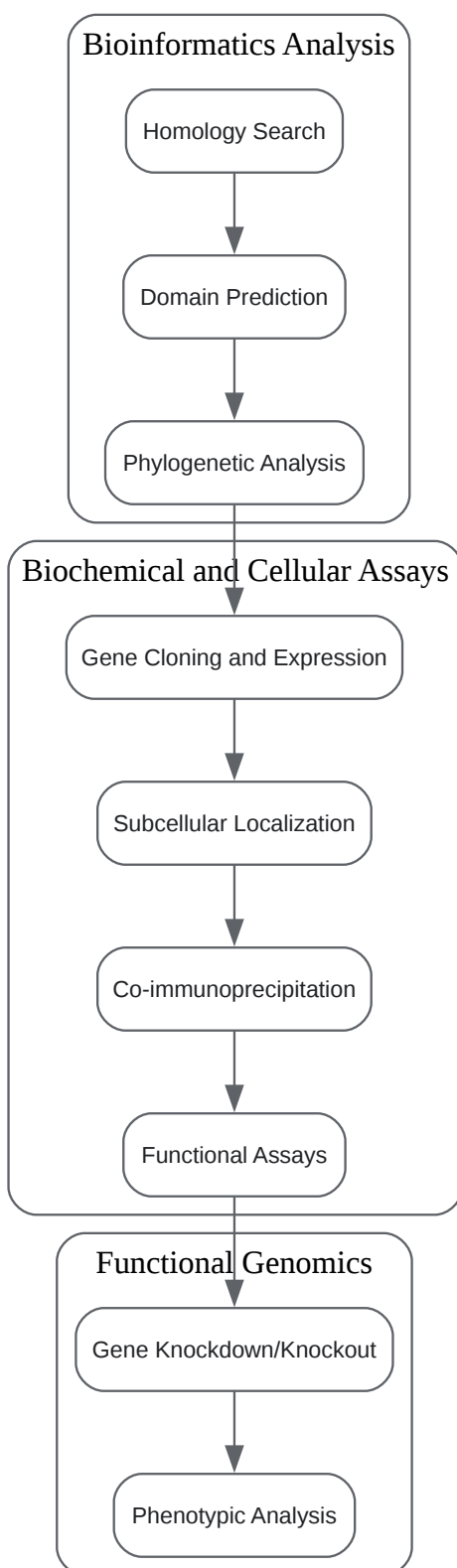


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Cellular Stress Response Pathway involving DNAJB proteins.

Experimental Workflow for Characterizing a Novel DNAJB Protein

The following workflow outlines a logical progression for the experimental characterization of a novel or poorly understood DNAJB protein like DNAJB19.



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A logical workflow for the characterization of a novel DNAJB protein.

Conclusion and Future Directions

While direct experimental data on **D-JBD19** (DNAJB19) is currently lacking, its classification within the DNAJB subfamily of Hsp40 co-chaperones provides a strong foundation for predicting its function. It is highly probable that DNAJB19 participates in the Hsp70 chaperone machinery, contributing to protein folding, degradation, and the cellular stress response.

Future research should focus on validating the expression of the DNAJB19 protein, determining its subcellular localization, and identifying its specific Hsp70 and substrate protein partners. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic characterization of this and other novel DnaJ family members. A deeper understanding of the specific roles of individual DNAJB proteins will be crucial for developing targeted therapies for diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders and cancer.

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